The Core Architecture of 9H-Pyrrolo[2,3-d]pyrimidine: A Technical Guide for Medicinal Chemists
The Core Architecture of 9H-Pyrrolo[2,3-d]pyrimidine: A Technical Guide for Medicinal Chemists
An in-depth exploration of the nomenclature, structure, and therapeutic significance of the 9H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged core in modern drug discovery.
The 9H-pyrrolo[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a cornerstone in the development of targeted therapies, particularly in oncology and immunology. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways implicated in disease. This technical guide provides a comprehensive overview of the core structure, systematic nomenclature, and numbering of the 9H-pyrrolo[2,3-d]pyrimidine scaffold, alongside a summary of its biological significance, relevant quantitative data, and detailed experimental protocols for its synthesis and evaluation.
Core Structure and IUPAC Nomenclature
The 9H-pyrrolo[2,3-d]pyrimidine system consists of a pyrimidine ring fused to a pyrrole ring. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for the nomenclature of fused heterocyclic systems, the name is derived by combining the names of the component rings. In this case, "pyrrolo" is prefixed to "pyrimidine". The "[2,3-d]" designation specifies the fusion points; the pyrrole ring is fused at its 2- and 3-positions to the 'd' face (the 4,5-bond) of the pyrimidine ring.
Numbering Convention:
The numbering of the fused ring system follows established IUPAC rules, which prioritize the heteroatoms. The numbering starts from an atom in the larger ring adjacent to a bridgehead position and proceeds in a manner that gives the lowest possible locants to the heteroatoms. For 9H-pyrrolo[2,3-d]pyrimidine, the numbering is as follows:
An important alternative nomenclature for this scaffold is 7-deazapurine . This name highlights its relationship to the natural purine ring system, where the nitrogen at position 7 is replaced by a carbon atom. This nomenclature is frequently used in the context of nucleoside analogs and compounds designed to mimic natural purines.[1]
Biological Significance and Therapeutic Applications
The 9H-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of potent and selective kinase inhibitors.[2] By modifying substituents at various positions of the core, chemists can fine-tune the binding affinity and selectivity of these compounds for a wide range of protein kinases.
Inhibition of Tyrosine Kinases in Oncology
A primary application of 9H-pyrrolo[2,3-d]pyrimidine derivatives is in the development of anticancer agents that target receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Several 9H-pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, including those with acquired resistance mutations.[3][4]
-
Rearranged during Transfection (RET) Kinase Inhibition: RET kinase alterations are oncogenic drivers in various cancers, including thyroid and lung cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed to inhibit both wild-type and mutant RET kinases, demonstrating potent anti-tumor activity.[5]
Other Therapeutic Areas
Beyond oncology, the versatility of the 9H-pyrrolo[2,3-d]pyrimidine scaffold has led to its exploration in other therapeutic areas, including the development of antiviral and antimicrobial agents.[6]
Quantitative Data: In Vitro Activity
The following tables summarize the in vitro activity of selected 9H-pyrrolo[2,3-d]pyrimidine derivatives against key kinase targets and cancer cell lines.
Table 1: Inhibitory Activity against EGFR and RET Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 12i | EGFR (T790M mutant) | 0.21 | [3] |
| 12i | EGFR (wild-type) | 22 | [3] |
| 31r | EGFR (19del/T790M/C797S) | <0.3 | [4] |
| 31r | EGFR (L858R/T790M/C797S) | <0.3 | [4] |
| 4d | EGFR-TK | 107 | [7] |
| 4f | EGFR-TK | 159 | [7] |
| 4h | EGFR-TK | 196 | [7] |
| 5k | EGFR | 79 | [8] |
| 5k | Her2 | 40 | [8] |
| 5k | VEGFR2 | 204 | [8] |
| 5k | CDK2 | 115 | [8] |
| 20 | RET | 76 | [5] |
| 19 | RET | 127 | [5] |
| 59 | RET | <10 | [5] |
Table 2: Cytotoxic Activity against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8f | HT-29 | Colon | 4.55 | [6] |
| 8g | HT-29 | Colon | 4.01 | [6] |
| 5e | Various | - | 29 - 59 | [9] |
| 5h | Various | - | 29 - 59 | [9] |
| 5k | Various | - | 29 - 59 | [9] |
| 5l | Various | - | 29 - 59 | [9] |
| 13 | MCF-7 | Breast | 62.4 | [10] |
| 22 | MCF-7 | Breast | 91.6 | [10] |
| 13 | HCT-116 | Colon | 43.5 | [10] |
| 21 | HCT-116 | Colon | 38.5 | [10] |
Key Signaling Pathways
9H-pyrrolo[2,3-d]pyrimidine-based inhibitors primarily exert their effects by targeting key nodes in cellular signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
RET Signaling Pathway
The RET (Rearranged during Transfection) receptor tyrosine kinase is essential for the normal development of several tissues and its constitutive activation is linked to various cancers.
Experimental Protocols
This section provides an overview of the general synthetic procedures and biological assays commonly employed in the study of 9H-pyrrolo[2,3-d]pyrimidine derivatives.
General Synthetic Workflow
A common synthetic route to functionalized 9H-pyrrolo[2,3-d]pyrimidines involves a multi-step sequence starting from a commercially available or readily prepared pyrrole precursor. The following diagram illustrates a generalized workflow.
Example Synthetic Protocol: Three-Component Reaction
A one-pot, three-component reaction provides an efficient method for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[1]
-
Reaction: A mixture of an arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and a barbituric acid derivative (1.0 mmol) is stirred in ethanol (10 mL).
-
Catalyst: Tetra-n-butylammonium bromide (TBAB) (5 mol%) is added to the mixture.
-
Conditions: The reaction mixture is stirred at 50 °C for the time specified for the particular reactants (typically 60-80 minutes).
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using methods such as LanthaScreen™, HTRF®, or ADP-Glo™.
-
General Procedure:
-
The kinase, a fluorescently labeled substrate, and ATP are combined in a buffer solution.
-
The test compound is added at various concentrations.
-
The reaction is incubated at a specific temperature for a set period.
-
A detection reagent (e.g., a labeled antibody that recognizes the phosphorylated substrate) is added.
-
The signal (e.g., fluorescence resonance energy transfer or luminescence) is measured.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT assay.
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well, and the plate is incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion
The 9H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly valuable and versatile core in the field of drug discovery. Its inherent ability to mimic the natural purine structure provides a strong foundation for the design of potent and selective inhibitors of various protein kinases. The ongoing exploration of this scaffold, coupled with advanced synthetic methodologies and a deeper understanding of its interactions with biological targets, promises the development of novel and effective therapies for a range of human diseases, particularly cancer. This technical guide serves as a foundational resource for researchers and scientists dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
